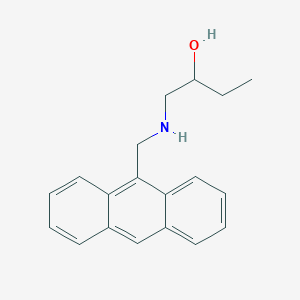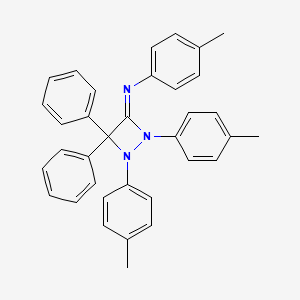
N,1,2-tris(4-methylphenyl)-4,4-diphenyldiazetidin-3-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,1,2-tris(4-methylphenyl)-4,4-diphenyldiazetidin-3-imine is a synthetic organic compound that belongs to the class of diazetidines These compounds are characterized by a four-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1,2-tris(4-methylphenyl)-4,4-diphenyldiazetidin-3-imine typically involves multi-step organic reactions. One possible route could involve the formation of the diazetidine ring through cyclization reactions, followed by the introduction of phenyl and methyl groups via substitution reactions. Specific reagents, catalysts, and reaction conditions would be required to achieve the desired product.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N,1,2-tris(4-methylphenyl)-4,4-diphenyldiazetidin-3-imine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or products.
Reduction: Reduction reactions can alter the oxidation state of the nitrogen atoms or other functional groups.
Substitution: Phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions could introduce different functional groups.
Scientific Research Applications
N,1,2-tris(4-methylphenyl)-4,4-diphenyldiazetidin-3-imine may have applications in various fields, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for potential therapeutic properties or as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N,1,2-tris(4-methylphenyl)-4,4-diphenyldiazetidin-3-imine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other diazetidines with different substituents or related nitrogen-containing heterocycles. Examples could be:
- N,1,2-tris(4-methylphenyl)-4,4-diphenyldiazetidin-3-one
- N,1,2-tris(4-methylphenyl)-4,4-diphenyldiazetidin-3-thione
Uniqueness
The uniqueness of N,1,2-tris(4-methylphenyl)-4,4-diphenyldiazetidin-3-imine lies in its specific substitution pattern, which can influence its chemical reactivity, physical properties, and potential applications. Comparing its properties with similar compounds can provide insights into its distinct characteristics.
Properties
CAS No. |
13896-20-3 |
|---|---|
Molecular Formula |
C35H31N3 |
Molecular Weight |
493.6 g/mol |
IUPAC Name |
N,1,2-tris(4-methylphenyl)-4,4-diphenyldiazetidin-3-imine |
InChI |
InChI=1S/C35H31N3/c1-26-14-20-31(21-15-26)36-34-35(29-10-6-4-7-11-29,30-12-8-5-9-13-30)38(33-24-18-28(3)19-25-33)37(34)32-22-16-27(2)17-23-32/h4-25H,1-3H3 |
InChI Key |
LEVKXTSWSYNGBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C(N(N2C3=CC=C(C=C3)C)C4=CC=C(C=C4)C)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


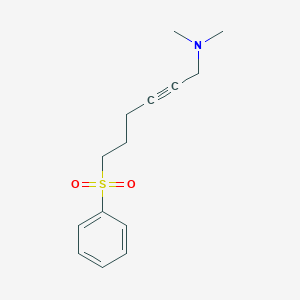
![(Acetylamino)[3-(4-bromophenyl)-3-oxopropyl]propanedioic acid](/img/structure/B14010220.png)

![6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole](/img/structure/B14010238.png)

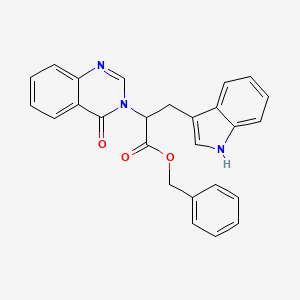
![ethyl 2-[[(5-carbamoyl-1H-imidazol-4-yl)amino]diazenyl]-3-phenylpropanoate](/img/structure/B14010245.png)
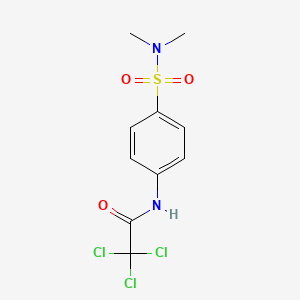
![Tert-butyl 7-bromopyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B14010249.png)
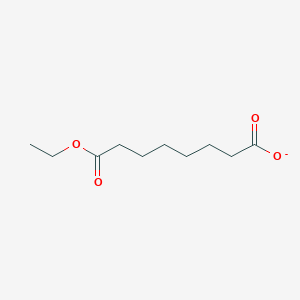
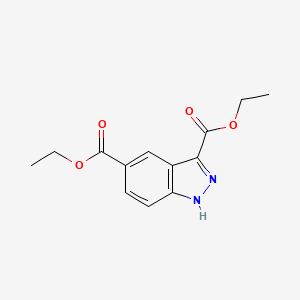
![2-Methyl-n-(2-methylpropyl)-n-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B14010266.png)
